1-(1-Propylpiperidin-3-YL)methanamine
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Overview
Description
The focus on compounds like 1-(1-Propylpiperidin-3-YL)methanamine stems from their potential in various chemical and pharmaceutical applications. These compounds are studied for their synthesis pathways, molecular structures, and the breadth of their chemical reactivity and properties.
Synthesis Analysis
The asymmetric synthesis of aminoalkyl piperidines, closely related to 1-(1-Propylpiperidin-3-YL)methanamine, involves strategies like reduction followed by hydrogenolysis and lithiation to introduce various substituents, indicating a versatile approach to synthesizing such compounds (Froelich et al., 1996).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-(1-Propylpiperidin-3-YL)methanamine often involves advanced spectroscopic techniques. For example, NMR and MS spectroscopy provide insights into the structural features and molecular conformations of these compounds, facilitating understanding of their chemical behavior (Shimoga et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 1-(1-Propylpiperidin-3-YL)methanamine derivatives includes their participation in cascade reactions, leading to the formation of complex fused-ring structures. Such reactions underscore the potential of these compounds in synthesizing novel organic materials with unique properties (Mao et al., 2015).
Physical Properties Analysis
The physical properties of compounds like 1-(1-Propylpiperidin-3-YL)methanamine are crucial for their application in material science. Properties such as solubility, thermal stability, and crystallinity are determined through various analytical methods, including DSC and X-ray crystallography, which are essential for designing compounds with desirable physical characteristics (Priya et al., 2019).
Scientific Research Applications
Antidepressant-like Activity
1-(1-Benzoylpiperidin-4-yl)methanamine derivatives, closely related to 1-(1-Propylpiperidin-3-YL)methanamine, have been studied as potential antidepressants. These compounds are "biased agonists" of serotonin 5-HT1A receptors and have shown robust antidepressant-like activity in preliminary studies. One such compound demonstrated high selectivity and efficacy in antidepressant activity, suggesting potential as a promising antidepressant drug candidate (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activities
Several derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally related to 1-(1-Propylpiperidin-3-YL)methanamine, have been synthesized and found to exhibit variable degrees of antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).
Synthesis and Characterization for Chemical Studies
Various methanamine derivatives, including 1-(1H-benzotriazol-1-yl) and 1-(pyridin-2-yl) derivatives, have been synthesized and characterized for their chemical properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields like material science and pharmaceuticals (Shimoga et al., 2018).
Anticonvulsant Properties
Some derivatives of 1-(pyridin-3-yl)methanamine have been synthesized and evaluated for their anticonvulsant activities. These studies suggest potential therapeutic applications in treating seizure disorders (Pandey & Srivastava, 2011).
Safety and Hazards
properties
IUPAC Name |
(1-propylpiperidin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-5-11-6-3-4-9(7-10)8-11/h9H,2-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJSPVCYPCHFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640632 |
Source
|
Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Propylpiperidin-3-YL)methanamine | |
CAS RN |
915924-85-5 |
Source
|
Record name | 1-(1-Propylpiperidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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